D-Tetramannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

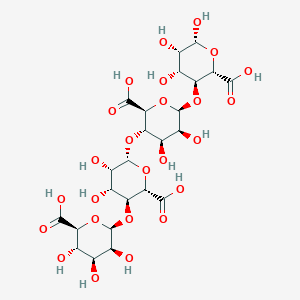

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34O25 |

|---|---|

Molecular Weight |

722.5 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |

InChI Key |

GOIKIOHGMNUNBL-WOAFRKGNSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of D-Tetramannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of D-Tetramannuronic acid, an alginate oligomer with potential applications in pain and vascular dementia research.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Chemical Properties

This compound is an oligosaccharide composed of four β-D-mannuronic acid units linked together. While specific experimental data for the tetramer is limited in publicly available literature, this guide consolidates known information and provides data for the monomeric unit, D-Mannuronic acid, as a point of reference.

Quantitative Data Summary

| Property | This compound | D-Mannuronic Acid | Data Source |

| Chemical Formula | C₂₄H₃₄O₂₅ | C₆H₁₀O₇ | [2][3] |

| Molecular Weight | 722.51 g/mol | 194.14 g/mol | [2] |

| CAS Number | 149511-34-2 | 6906-37-2 | [1][4] |

| Appearance | Off-white to solid | - | MedchemExpress |

| Purity | ≥98.0% | - | MedchemExpress |

| Predicted pKa | Not available | 3.21 | [5] |

| Solubility | Soluble in water (qualitative) | Soluble in water | [6][7] |

| Melting Point | Not available | Not available | - |

Experimental Protocols

Detailed methodologies for determining the fundamental chemical properties of this compound are outlined below. These protocols are based on established analytical techniques for carbohydrates and oligosaccharides.

Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[8]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-10 mg/mL) in deionized, carbonate-free water. A precise weight of the compound is required.

-

Blank Titration: Perform a titration of the solvent (carbonate-free water) with a standardized solution of a strong base (e.g., 0.1 M NaOH) to establish a baseline titration curve.

-

Sample Titration: Titrate the this compound solution with the same standardized strong base, monitoring the pH using a calibrated pH electrode after each addition of titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. The equivalence point is identified as the inflection point of the titration curve.[8] The pKa value is calculated by comparing the shape of the sample's titration curve to that of the blank.[8]

Determination of Aqueous Solubility

This protocol outlines a method for quantifying the solubility of this compound in water.

Methodology:

-

Equilibrium Method: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for oligosaccharide quantification.[9]

-

Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination via Capillary Method

This standard technique is used to determine the melting point of a crystalline solid.[10]

Methodology:

-

Sample Preparation: Finely powder a dry sample of this compound. Pack the powder into a thin-walled glass capillary tube, sealed at one end, to a height of about 3 mm.[3]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or temperature sensor.[11]

-

Heating: Heat the apparatus at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1 °C/minute) for a precise measurement as the expected melting point is approached.[3][11]

-

Observation: Observe the sample through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] It is important to note that many carbohydrates decompose upon melting, which may be observed as darkening of the sample.[10]

Signaling Pathway and Experimental Workflow Visualization

D-Mannuronic acid and its polymers have been shown to interact with Toll-like Receptors (TLRs), specifically TLR2 and TLR4, modulating downstream inflammatory signaling pathways.[2][12][13] The following diagrams illustrate the TLR4 signaling pathway and a general experimental workflow for its investigation.

Caption: TLR4 signaling pathway inhibited by D-Mannuronic Acid.

Caption: Workflow for TLR4 signaling investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Mannuronic acid | 6814-36-4 [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Mannuronic acid (FDB005959) - FooDB [foodb.ca]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pietdaas.nl [pietdaas.nl]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. biomedres.us [biomedres.us]

- 13. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of D-Tetramannuronic acid

An In-depth Technical Guide to the Isolation and Characterization of Oligomannuronic Acids

Introduction

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of oligomannuronic acids, with a specific focus on tetramers of D-mannuronic acid. It is important to note that the term "D-Tetramannuronic acid" is not standard in scientific literature. The more common and accurate terminology is oligomannuronic acid , which refers to short chains of D-mannuronic acid residues. This guide will use the standard nomenclature.

Oligomannuronic acids are subunits of alginate, a linear polysaccharide found in the cell walls of brown seaweeds.[1][2][3] Alginate is composed of blocks of (1-4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G).[1][2][3] Oligomannuronic acids, particularly those with a defined degree of polymerization, have garnered significant interest due to their diverse biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals interested in the isolation and study of these promising biomolecules.

Isolation of Oligomannuronic Acids

The primary method for isolating oligomannuronic acids is through the controlled hydrolysis of alginate. This can be achieved through two main approaches: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is the preferred method for producing specific alginate oligosaccharides due to its mild reaction conditions and high specificity.[6][7][8] The key enzymes used are alginate lyases, which cleave the glycosidic bonds within the alginate polymer.

Key Experimental Protocol: Enzymatic Hydrolysis of Alginate

-

Substrate Preparation: A solution of sodium alginate (typically 1-5% w/v) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Addition: A purified alginate lyase, specific for poly-mannuronic regions (polyM-lyase), is added to the alginate solution. The enzyme-to-substrate ratio is a critical parameter that needs to be optimized depending on the desired degree of polymerization of the final product.

-

Incubation: The reaction mixture is incubated at the optimal temperature and pH for the specific alginate lyase being used (e.g., 37-50°C).[6][8] The reaction time is varied to control the size of the resulting oligosaccharides. Shorter incubation times generally yield larger fragments, while longer times result in smaller fragments.

-

Enzyme Inactivation: The reaction is terminated by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that inactivates the enzyme.

-

Purification: The resulting mixture of oligomannuronic acids is then purified. This is often a multi-step process that can include:

-

Ethanol Precipitation: To remove any remaining large polysaccharides.

-

Size-Exclusion Chromatography (SEC): To separate the oligosaccharides based on their size.

-

Anion-Exchange Chromatography: To separate the oligosaccharides based on their charge.

-

-

Characterization: The purified fractions are analyzed to determine their degree of polymerization and purity.

Chemical Hydrolysis

Chemical hydrolysis, typically using acids, can also be employed to break down alginate into smaller fragments. However, this method is less specific than enzymatic hydrolysis and can lead to a broader range of products and potential degradation of the monosaccharide units.

Key Experimental Protocol: Acid Hydrolysis of Alginate

-

Acid Treatment: Sodium alginate is dissolved in a dilute acid solution (e.g., 0.1 M HCl or trifluoroacetic acid).[3]

-

Heating: The mixture is heated (e.g., 80-100°C) for a defined period.[3] The duration of heating will influence the size of the resulting oligosaccharides.

-

Neutralization: The reaction is stopped by neutralizing the acid with a base (e.g., NaOH or NaHCO3).[3]

-

Purification: The purification process is similar to that used for enzymatic hydrolysis, often involving precipitation and chromatographic techniques to isolate the desired oligomannuronic acids.

Characterization of Oligomannuronic Acids

Once isolated, the oligomannuronic acids must be thoroughly characterized to determine their structure, size, and purity.

| Parameter | Analytical Technique(s) | Description |

| Degree of Polymerization (DP) | Mass Spectrometry (MS), Thin Layer Chromatography (TLC)[6][8] | MS provides precise molecular weight information, allowing for the determination of the number of mannuronic acid units. TLC offers a simpler, qualitative assessment of the DP. |

| Purity | High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE) | These techniques separate the components of the sample, allowing for the quantification of the purity of the target oligomannuronic acid. |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)[9] | NMR provides detailed information about the chemical structure, including the confirmation of the mannuronic acid units and the glycosidic linkages. |

| Monomer Composition | Circular Dichroism (CD), NMR[9] | For heterogeneous oligosaccharides, these techniques can determine the ratio of mannuronic acid to guluronic acid. |

Biological Activity and Signaling Pathways

Oligomannuronic acids have been shown to possess a range of biological activities. One of the key mechanisms underlying their anti-inflammatory effects is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[2]

Below is a diagram illustrating the proposed mechanism of action of oligomannuronic acids in modulating the TLR4 signaling pathway in macrophages.

Caption: Proposed mechanism of oligomannuronic acid in modulating TLR4 signaling.

Experimental Workflow for Isolation and Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of oligomannuronic acids from alginate.

Caption: Workflow for oligomannuronic acid isolation and analysis.

Conclusion

The isolation and characterization of well-defined oligomannuronic acids are crucial for advancing our understanding of their biological functions and for the development of new therapeutic agents. Enzymatic hydrolysis using specific alginate lyases provides a robust method for producing these oligosaccharides. Detailed characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the purity and structural integrity of the isolated compounds. Further research into the signaling pathways modulated by oligomannuronic acids will continue to unveil their therapeutic potential.

References

- 1. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]

- 3. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemical-and-enzymatic-hydrolysis-of-alginate-a-review - Ask this paper | Bohrium [bohrium.com]

- 8. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the block structure and molecular weight of sodium alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Tetramannuronic Acid: Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-tetramannuronic acid, an oligosaccharide composed of four β-D-mannuronic acid units, is a compound of increasing interest in the fields of biomedicine and pharmacology. While not naturally present in its free tetrameric form, it is a derivative of alginate, a major structural polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2][3][4][5] Alginate is a linear copolymer consisting of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1][3][6] The arrangement of these monomers can be in homopolymeric blocks (M-blocks or G-blocks) or in alternating sequences (MG-blocks).[1][3][7] The production of this compound, therefore, involves a two-stage process: the extraction of the parent polysaccharide, alginate, from its natural source, followed by specific enzymatic hydrolysis to yield the desired tetrameric oligosaccharide. This guide provides a detailed overview of the natural sources of alginate rich in mannuronic acid and comprehensive protocols for its extraction and subsequent enzymatic degradation to obtain this compound.

Natural Sources of Alginate

The primary natural sources of alginate are various species of brown seaweed, which are abundant in coastal regions worldwide.[5][8] The composition of alginate, specifically the ratio of β-D-mannuronic acid to α-L-guluronic acid (M/G ratio), varies significantly between different seaweed species and is a critical factor for the potential yield of this compound.[9] A higher proportion of M-blocks in the alginate polymer is desirable for maximizing the production of this compound.

| Seaweed Species | Typical M/G Ratio | Reference |

| Laminaria digitata | 1.08 | [10] |

| Sargassum binderi | High M-content | [11] |

| Turbinaria ornata | High M-content | [11] |

| Ascophyllum nodosum | Varies | [5] |

| Laminaria hyperborea | Varies | [12] |

| Laminaria japonica | High M-content | [5][12] |

| Macrocystis pyrifera | Varies | [5][12] |

Extraction of Alginate from Brown Seaweed

The extraction of alginate from brown seaweed is a well-established process that involves several key steps aimed at separating the polysaccharide from other cellular components such as proteins, lipids, and pigments. The following is a generalized protocol based on common laboratory and industrial practices.

Experimental Protocol: Alginate Extraction

-

Pre-treatment:

-

The dried seaweed biomass is first washed to remove sand and other impurities.

-

To remove pigments and lipids, the biomass is treated with a solvent such as ethanol (e.g., 70% v/v) for several hours.[10]

-

An acid pre-treatment is then performed using a dilute mineral acid like hydrochloric acid (HCl) (e.g., 0.1 M) at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2 hours).[5][13] This step converts the insoluble alginate salts within the seaweed into insoluble alginic acid.

-

-

Alkaline Extraction:

-

The acid-treated biomass is neutralized and then subjected to alkaline extraction with a solution of sodium carbonate (Na₂CO₃) (e.g., 2-4% w/v) at an elevated temperature (e.g., 40-60°C) for several hours (e.g., 2-3 hours).[13] This process converts the insoluble alginic acid into soluble sodium alginate, which dissolves in the aqueous solution.

-

-

Purification and Precipitation:

-

The highly viscous extract is then diluted with water to facilitate the separation of solid residues through filtration or centrifugation.

-

The clarified sodium alginate solution is then precipitated by the addition of ethanol or by converting it to an insoluble form. One common method is to precipitate it as calcium alginate by adding a calcium chloride (CaCl₂) solution.

-

The precipitated alginate is then collected. If precipitated as calcium alginate, it can be converted back to sodium alginate by treatment with a sodium carbonate solution.

-

-

Final Processing:

-

The purified sodium alginate is then washed with ethanol to remove any remaining impurities and dried in an oven at a controlled temperature (e.g., 50-60°C) to obtain a powdered product.[13]

-

Enzymatic Production of this compound

The production of this compound from the extracted alginate is achieved through enzymatic hydrolysis using specific alginate lyases. Alginate lyases are enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction.[14] Endo-type alginate lyases are particularly useful as they cleave the polymer chain internally, leading to the formation of oligosaccharides of varying lengths, including di-, tri-, and tetrasaccharides.[14]

Experimental Protocol: Enzymatic Hydrolysis

-

Enzyme and Substrate Preparation:

-

A solution of the purified sodium alginate is prepared in a suitable buffer (e.g., Tris-HCl, phosphate buffer) at a specific concentration.

-

A purified endo-type alginate lyase with a preference for M-blocks is required. Several such enzymes have been identified from marine bacteria.[14]

-

-

Enzymatic Reaction:

-

The alginate lyase is added to the sodium alginate solution. The reaction is carried out at the optimal temperature and pH for the specific enzyme (e.g., 40-50°C, pH 7.0-8.0).[14]

-

The reaction is allowed to proceed for a defined period, which can be monitored by measuring the increase in absorbance at 235 nm, a characteristic of the unsaturated uronic acid product formed by the β-elimination reaction.

-

-

Termination of Reaction and Product Separation:

-

The enzymatic reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

The resulting mixture of alginate oligosaccharides is then separated based on their degree of polymerization. This can be achieved using techniques such as size-exclusion chromatography (SEC) or gel filtration chromatography.

-

-

Purification and Characterization:

Conclusion

The procurement of this compound is a multi-step process that begins with the careful selection and processing of brown seaweed, a rich and renewable natural resource. The subsequent extraction of high-quality alginate, followed by controlled enzymatic hydrolysis, allows for the targeted production of this specific oligosaccharide. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to produce and purify this compound for further investigation into its biological activities and potential therapeutic applications. The continued exploration of novel alginate lyases with high specificity for M-blocks will be crucial for optimizing the yield and purity of this compound.

References

- 1. seakolbio.com [seakolbio.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Alginic acid - Wikipedia [en.wikipedia.org]

- 4. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.umcs.pl [journals.umcs.pl]

- 8. Naturally-Sourced Antibacterial Polymeric Nanomaterials with Special Reference to Modified Polymer Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannuronic to Guluronic Acid Ratios of Alginic Acids Prepared from Various Brown Seaweeds [jstage.jst.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. Novel Technologies for Seaweed Polysaccharides Extraction and Their Use in Food with Therapeutically Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Structural Elucidation of D-Tetramannuronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of D-Tetramannuronic acid, an alginate oligomer of significant interest in biomedical research. The following sections detail the experimental protocols for spectroscopic analysis and present key quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a linear oligosaccharide composed of four β-(1→4)-linked D-mannuronic acid residues. As a constituent of alginate, a polysaccharide derived from brown algae, it has garnered attention for its potential therapeutic applications.[1] A thorough understanding of its structure is paramount for elucidating its mechanism of action and for the development of novel drug candidates. The structural characterization of this compound primarily relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis

The definitive structure of this compound is established through a synergistic application of NMR and MS. While MS provides information on the molecular weight and fragmentation patterns, NMR offers detailed insights into the connectivity and stereochemistry of the monomeric units.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of alginate oligosaccharides like this compound.[2] Analysis is typically performed in the negative ion mode due to the presence of carboxylic acid groups.

Experimental Protocol: Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and simple liquid chromatography/tandem mass spectrometry (LC-MS/MS) method can be employed for the detection and quantification of alginate oligosaccharides.[3][4]

-

Sample Preparation: this compound samples are dissolved in a suitable solvent, typically a mixture of water and an organic modifier like acetonitrile.

-

Chromatographic Separation: Separation is achieved using an anion-exchange column, which is effective for resolving acidic oligosaccharides.[3] A gradient elution with an appropriate buffer system is used to separate the oligomers based on their size and charge.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of a tandem mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in the negative ion mode. For structural confirmation, collision-induced dissociation (CID) is performed to generate product-ion spectra.[5] The fragmentation patterns, which include B, C, Y, and Z-type ions, provide sequence information.[5]

Table 1: Mass Spectrometry Data for Alginate Oligosaccharides

| Degree of Polymerization (DP) | Expected [M-H]⁻ (m/z) |

| 1 (Monomer) | 193.03 |

| 2 (Dimer) | 369.06 |

| 3 (Trimer) | 545.09 |

| 4 (Tetramer) | 721.12 |

Note: The m/z values are calculated based on the chemical formula of the respective mannuronic acid oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural characterization of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is utilized to assign all proton and carbon signals and to confirm the glycosidic linkages.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 20 mg) is lyophilized twice with deuterium oxide (D₂O) to remove exchangeable protons. The sample is then dissolved in 0.5 ml of D₂O for analysis.[2]

-

Data Acquisition: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).[2]

-

¹H NMR: Provides information on the chemical environment and coupling of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages.

-

-

Data Analysis: The acquired spectra are processed and analyzed to assign the chemical shifts of all protons and carbons in the tetrasaccharide.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Mannuronic Acid Residues in an Oligomer

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 / C-1 | ~5.09 | ~102 |

| H-2 / C-2 | ~4.45 | ~70 |

| H-3 / C-3 | ~4.15 | ~72 |

| H-4 / C-4 | ~4.32 | ~80 |

| H-5 / C-5 | ~4.14 | ~75 |

| C-6 (COOH) | - | ~175 |

Note: Chemical shifts are approximate and can vary depending on the specific oligomer, concentration, and experimental conditions. The data is compiled based on typical values reported for mannuronic acid residues in alginate oligomers.[6][7]

Visualizing the Structural Elucidation Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Detection and pharmacokinetics of alginate oligosaccharides in mouse plasma and urine after oral administration by a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of D-Tetramannuronic Acid in Marine Algae and its Bioactive Potential

Introduction

Marine algae are a rich reservoir of bioactive compounds, with polysaccharides being among the most abundant and functionally diverse. Alginate, a linear polysaccharide from brown algae, is composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. Enzymatic or chemical degradation of alginate yields alginate oligosaccharides (AOS), which have garnered significant attention for their wide-ranging biological activities and potential applications in agriculture, food, and pharmaceutical industries.[1] this compound, a specific mannuronate oligosaccharide, and its derivatives are at the forefront of this research, demonstrating significant bioactive potential. This technical guide provides a comprehensive overview of the role and applications of this compound and related mannuronate oligosaccharides (MOS), with a focus on their production, biological activities, and underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Bioactivities

The biological effects of mannuronate oligosaccharides are often dose-dependent. The following tables summarize quantitative data from various studies on their bioactivity.

Table 1: Effects of Alginate Oligosaccharides on Marine Microalgae Growth

| Microalgae Species | Oligosaccharide Type | Concentration (mg/L) | Effect | Reference |

| Phaeodactylum tricornutum | Alginate-derived oligosaccharides (ADOs) | 100 | Specific growth rate increased from 0.45 day⁻¹ to 0.88 day⁻¹ | [2] |

| Chlorella sp. | Alginate-derived oligosaccharides (ADOs) | 100 | Specific growth rate increased from 0.25 day⁻¹ to 0.75 day⁻¹ | [2] |

| Nannochloropsis oculata | Alginate oligosaccharide mixture (AOM) | 20 | Growth rate increased nearly 5-fold compared to control | [1][3] |

| Chlamydomonas reinhardtii | Enzymatically degraded alginate oligosaccharide mixture (AOM (ED)) | Not specified | Significant promotion of growth in a concentration-dependent manner | [4][5] |

Table 2: Effects of β-D-mannuronic acid (M2000) on Gene Expression in Human Cells

| Cell Type/Condition | Gene | Treatment | Change in Expression | Reference |

| Multiple Sclerosis Patients | IL-17A | M2000 (6 months) | Decreased | [6][7] |

| Multiple Sclerosis Patients | STAT1 | M2000 (6 months) | Decreased | [6][7] |

| Multiple Sclerosis Patients | STAT3 | M2000 (6 months) | Decreased | [6][7] |

| Rheumatoid Arthritis Patients | STAT1 | M2000 | Significant reduction | [8] |

| Rheumatoid Arthritis Patients | STAT3 | M2000 | Significant reduction | [8] |

| Rheumatoid Arthritis Patients | STAT4 | M2000 | Significant reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for the production and characterization of mannuronate oligosaccharides.

Protocol 1: Enzymatic Production of Alginate Oligosaccharides

This protocol outlines the enzymatic hydrolysis of alginate to produce oligosaccharides.[9][10][11]

1. Materials and Reagents:

- Sodium alginate

- Purified alginate lyase (e.g., from Cellulophaga sp. NJ-1)[9][10][11]

- Tris-HCl buffer (pH 8.0)

- Ethanol

2. Procedure:

- Dissolve sodium alginate in Tris-HCl buffer (pH 8.0) to a final concentration of 1% (w/v).

- Add purified alginate lyase to the alginate solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired degree of polymerization of the oligosaccharides.

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for alginate lyase from Cellulophaga sp. NJ-1) with constant stirring.[9][10][11]

- Monitor the reaction by measuring the increase in absorbance at 235 nm, which indicates the formation of unsaturated uronates.

- Terminate the reaction by boiling the mixture for 10 minutes to inactivate the enzyme.

- Centrifuge the mixture to remove any insoluble material.

- Precipitate the oligosaccharides by adding 3 volumes of cold ethanol and incubate at 4°C overnight.

- Collect the precipitated oligosaccharides by centrifugation and dry them for further purification and analysis.

Protocol 2: Purification of Alginate Oligosaccharides by Anion Exchange Chromatography

This protocol describes the separation and purification of alginate oligosaccharides based on their charge.[12]

1. Materials and Reagents:

- Crude alginate oligosaccharide mixture

- Q-Sepharose Fast Flow anion exchange column

- Sodium acetate (NaAc) buffer (0.2 M, pH 6.0)

- Sodium chloride (NaCl) for gradient elution

2. Procedure:

- Equilibrate the Q-Sepharose Fast Flow column with 0.2 M NaAc buffer (pH 6.0).

- Dissolve the crude oligosaccharide mixture in the equilibration buffer and load it onto the column.

- Wash the column with the equilibration buffer to remove any unbound material.

- Elute the bound oligosaccharides using a linear gradient of NaCl (e.g., 0 to 1.0 M) in the equilibration buffer.

- Collect fractions and monitor the absorbance at 235 nm to detect the eluted oligosaccharides.

- Pool the fractions containing the desired oligosaccharides and desalt them using size-exclusion chromatography or dialysis.

- Lyophilize the purified oligosaccharides for storage and characterization.

Protocol 3: Characterization of Alginate Oligosaccharides by NMR and Mass Spectrometry

This protocol details the structural characterization of the purified oligosaccharides.[12][13][14][15][16][17]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified oligosaccharide sample in D₂O.

- Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

- Perform 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC to assign all proton and carbon signals and to determine the glycosidic linkages and the sequence of mannuronic and guluronic acid residues.

2. Mass Spectrometry (MS):

- Analyze the purified oligosaccharides using Electrospray Ionization Mass Spectrometry (ESI-MS) to determine their molecular weights and confirm their purity.

- For more detailed structural information, perform tandem MS (MS/MS) to fragment the oligosaccharides and analyze the fragmentation patterns.

Signaling Pathways and Molecular Mechanisms

This compound and related oligosaccharides exert their biological effects by modulating various signaling pathways.

Jasmonic Acid (JA) Signaling Pathway in Plants

Alginate oligosaccharides are known to act as elicitors in plants, activating defense responses through the jasmonic acid signaling pathway.[18][19][20][21]

Caption: Alginate oligosaccharide-induced Jasmonic Acid signaling pathway in plants.

NF-κB and MAPK Signaling Pathways in Mammalian Cells

In mammalian cells, mannuronate oligosaccharides have been shown to modulate inflammatory responses through the NF-κB and MAPK signaling pathways.[22][23][24][25][26][27]

Caption: Modulation of NF-κB and MAPK signaling by mannuronate oligosaccharides.

Conclusion and Future Perspectives

This compound and other mannuronate oligosaccharides derived from marine algae represent a promising class of bioactive molecules with diverse applications. Their ability to promote the growth of beneficial microalgae, coupled with their anti-inflammatory and immunomodulatory properties, positions them as valuable candidates for the development of novel products in the agricultural, food, and pharmaceutical sectors. Further research is warranted to fully elucidate the structure-activity relationships of these oligosaccharides and to explore their therapeutic potential in preclinical and clinical studies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of alginate oligosaccharide mixtures on the growth and fatty acid composition of the green alga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Mannuronic Acid on IL-1β, IL-17A, STAT1, and STAT3 Gene Expressions and TLR2 and TLR4 Molecules in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of mannuronic acid (M2000) on gene expression profile of signal transducer and activator of transcription proteins (STATs) in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 13. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cigs.unimo.it [cigs.unimo.it]

- 15. Structural Analysis of Oligosaccharides and Glycoconjugates Using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

- 18. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Jasmonic Acid Signaling | Encyclopedia MDPI [encyclopedia.pub]

- 22. researchgate.net [researchgate.net]

- 23. Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High molecular weight hyaluronic acid inhibits advanced glycation endproduct-induced NF-kappaB activation and cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note and Protocol: Purification of Synthetic D-Tetramannuronic Acid by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic D-Tetramannuronic acid, a short-chain oligosaccharide composed of four mannuronic acid residues, holds significant potential in various biomedical and pharmaceutical applications due to its defined structure and potential biological activities. The purity of this synthetic oligosaccharide is paramount for accurate biological evaluation and for ensuring safety and efficacy in drug development. This document provides a detailed application note and protocol for the purification of synthetic this compound using chromatographic techniques. The methods outlined are based on established principles for oligosaccharide purification, including size-exclusion, anion-exchange, and reversed-phase chromatography.

Chromatographic Purification Strategies

The choice of chromatographic technique for purifying synthetic this compound depends on the nature of the impurities present in the crude synthetic mixture. Typically, a multi-step chromatographic approach is employed to achieve high purity. The primary methods applicable to this acidic oligosaccharide are:

-

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for removing larger or smaller impurities from the target tetramer.

-

Anion-Exchange Chromatography (AEC): Given the acidic nature of the carboxyl groups in the mannuronic acid residues, AEC is a powerful technique for separating the desired tetramer from neutral or less charged impurities. Separation is based on the number of charged groups.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. While less common for highly polar oligosaccharides, it can be effective for removing non-polar impurities or for high-resolution separation, sometimes with the use of ion-pairing reagents.[1][2]

Experimental Protocols

Initial Desalting and Buffer Exchange

Prior to high-resolution chromatography, it is often necessary to remove salts and other small molecules from the crude synthetic reaction mixture.

Protocol:

-

Sample Preparation: Dissolve the crude synthetic this compound in a minimal volume of ultrapure water.

-

Column: Use a desalting column packed with a gel filtration medium (e.g., Sephadex G-25).

-

Mobile Phase: Elute the sample with ultrapure water or a volatile buffer such as ammonium bicarbonate.

-

Detection: Monitor the eluent using a refractive index (RI) detector or by collecting fractions and analyzing for carbohydrate content (e.g., using the phenol-sulfuric acid method).

-

Collection: Collect the fractions containing the desalted oligosaccharide pool.

-

Lyophilization: Freeze-dry the collected fractions to obtain a powdered sample.

Purification by Size-Exclusion Chromatography (SEC)

This step aims to separate the this compound tetramer from higher molecular weight polymers and smaller molecules.

Protocol:

-

Sample Preparation: Reconstitute the desalted sample in the SEC mobile phase.

-

Chromatography System: An HPLC system equipped with a refractive index (RI) detector is suitable.

-

Column: A high-resolution size-exclusion column appropriate for oligosaccharides (e.g., Superdex 30 Increase or similar).

-

Mobile Phase: A buffered aqueous solution, such as 0.1 M sodium nitrate, is commonly used.[3]

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Injection Volume: Inject an appropriate volume of the sample, ensuring not to overload the column.

-

Fraction Collection: Collect fractions corresponding to the peak eluting at the expected volume for a tetrasaccharide.

-

Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

High-Resolution Purification by Anion-Exchange Chromatography (AEC)

AEC provides high-resolution separation of acidic oligosaccharides based on their charge.

Protocol:

-

Sample Preparation: Dissolve the partially purified sample from SEC in the initial mobile phase for AEC.

-

Chromatography System: An HPLC system with a UV detector (210 nm for uronic acids) or a pulsed amperometric detector (PAD) is recommended.[4]

-

Column: A strong anion-exchange column (e.g., a quaternary ammonium stationary phase) is suitable.

-

Mobile Phase:

-

Buffer A: 10 mM Sodium Phosphate, pH 7.0

-

Buffer B: 10 mM Sodium Phosphate with 1 M NaCl, pH 7.0

-

-

Gradient: A linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 60 minutes) is used to elute the bound oligosaccharides.

-

Flow Rate: A flow rate of 1.0 mL/min is typical.

-

Fraction Collection: Collect fractions across the elution profile.

-

Analysis and Pooling: Analyze the fractions for the presence of this compound. Pool the pure fractions, desalt as described previously, and lyophilize.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Expected Results

| Parameter | Size-Exclusion Chromatography (SEC) | Anion-Exchange Chromatography (AEC) |

| Column | Superdex 30 Increase (or equivalent) | Strong Anion-Exchange (e.g., quaternary ammonium) |

| Mobile Phase A | 0.1 M Sodium Nitrate[3] | 10 mM Sodium Phosphate, pH 7.0 |

| Mobile Phase B | N/A | 10 mM Sodium Phosphate, 1 M NaCl, pH 7.0 |

| Gradient | Isocratic | Linear Gradient (e.g., 0-100% B over 60 min) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | Refractive Index (RI) | UV (210 nm) or PAD[4] |

| Expected Purity | >90% | >98% |

| Typical Yield | 70-85% | 60-80% |

Visualization of the Purification Workflow

Caption: Workflow for the purification of synthetic this compound.

Concluding Remarks

The successful purification of synthetic this compound is a critical step in its development for research and therapeutic applications. The combination of desalting, size-exclusion chromatography, and anion-exchange chromatography provides a robust workflow to achieve high levels of purity. The specific conditions for each step may require optimization based on the specific impurity profile of the crude synthetic product. Final characterization of the purified product by techniques such as mass spectrometry and NMR is essential to confirm its identity and purity.

References

- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. uni-onward.com.tw [uni-onward.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of D-Tetramannuronic Acid by NMR Spectroscopy

Introduction

D-Tetramannuronic acid is a homo-oligomer composed of four β-(1→4)-linked D-mannuronic acid residues. It is a key structural component of alginates, which are polysaccharides found in the cell walls of brown algae. The structural characterization of such oligosaccharides is crucial for understanding their biological functions and for their application in various fields, including drug development and biomaterials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of carbohydrates, providing information on monosaccharide composition, glycosidic linkage patterns, and stereochemistry.[1][2] This application note provides a detailed protocol for the analysis of this compound using 1D and 2D NMR spectroscopy.

Quantitative Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the internal and terminal mannuronic acid residues in an oligomannuronate chain. These values are essential for the assignment of spectra obtained from this compound samples.

| Residue Position | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |

| Internal Mannuronic Acid | H-1 | 4.67 | C-1 | 102.8 |

| H-2 | 3.86 | C-2 | 71.0 | |

| H-3 | 3.98 | C-3 | 73.0 | |

| H-4 | 4.10 | C-4 | 81.3 | |

| H-5 | 4.25 | C-5 | 77.2 | |

| C-6 | 177.5 | |||

| Reducing End Mannuronic Acid (α-anomer) | H-1 | 5.15 | C-1 | 94.5 |

| H-2 | 3.95 | C-2 | 70.8 | |

| H-3 | 4.05 | C-3 | 72.5 | |

| H-4 | 4.12 | C-4 | 81.0 | |

| H-5 | 4.45 | C-5 | 74.5 | |

| C-6 | 177.5 | |||

| Reducing End Mannuronic Acid (β-anomer) | H-1 | 4.75 | C-1 | 94.5 |

| H-2 | 3.70 | C-2 | 72.5 | |

| H-3 | 3.98 | C-3 | 73.0 | |

| H-4 | 4.10 | C-4 | 81.0 | |

| H-5 | 4.00 | C-5 | 77.2 | |

| C-6 | 177.5 |

Note: Chemical shifts are reported relative to an internal standard and can be influenced by factors such as pH, temperature, and solvent. The data presented here is a compilation from literature on oligomannuronates and serves as a reference.

Experimental Protocols

This section outlines the detailed methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Starting Material: Purified this compound, free from paramagnetic impurities.

-

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).

-

To remove exchangeable protons (from hydroxyl and carboxylic acid groups), lyophilize the sample to dryness.

-

Repeat the dissolution in D₂O and lyophilization process two more times.

-

After the final lyophilization, re-dissolve the sample in 0.5 mL of D₂O (99.96%).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, for chemical shift referencing.

-

NMR Data Acquisition

The following parameters are recommended for acquiring 1D and 2D NMR spectra on a 500 MHz or higher field spectrometer.

-

1D ¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse experiment with water suppression (e.g., presaturation).

-

Spectral Width: 10-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 25 °C (or as required for the study)

-

-

1D ¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 2048-8192 (or more, as ¹³C has low natural abundance)

-

-

2D Homonuclear Correlation Spectroscopy (COSY):

-

Purpose: To identify proton-proton scalar couplings within the mannuronic acid residues.

-

Spectral Width (F1 and F2): 10-12 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

-

Purpose: To correlate directly bonded protons and carbons.

-

Spectral Width (F2, ¹H): 10-12 ppm

-

Spectral Width (F1, ¹³C): 120-140 ppm

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 16-64

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining glycosidic linkages.

-

Spectral Width (F2, ¹H): 10-12 ppm

-

Spectral Width (F1, ¹³C): 200-220 ppm

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 32-128

-

Data Processing and Analysis

-

Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) to the Free Induction Decay (FID) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the internal standard (e.g., TSP at 0.00 ppm for ¹H).

-

Spectral Assignment:

-

Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5 ppm).

-

Use the COSY spectrum to trace the connectivity of protons within each mannuronic acid residue.

-

Utilize the HSQC spectrum to assign the corresponding carbon signals for each proton.

-

Analyze the HMBC spectrum to confirm the glycosidic linkages by observing correlations between the anomeric proton (H-1) of one residue and the carbon at the linkage position (C-4) of the adjacent residue.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for this compound analysis by NMR.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationships in assigning the NMR spectra of this compound to elucidate its structure.

Caption: Logical flow for NMR-based structure elucidation.

References

- 1. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of alginate oligosaccharides with different molecular weights and guluronic to mannuronic acid ratios on glyceollin induction and accumulation in soybeans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of D-Tetramannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannuronic acid is a critical monosaccharide component of various polysaccharides with significant biological and pharmaceutical relevance, notably in alginates. The structural characterization of oligomers of mannuronic acid, such as D-Tetramannuronic acid, is essential for understanding their structure-function relationships and for the development of novel therapeutics. Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), is a powerful tool for elucidating the sequence and linkage of these oligosaccharides. This application note provides a detailed overview of the expected fragmentation pattern of this compound and a comprehensive protocol for its analysis.

Fragmentation of this compound

The fragmentation of this compound in mass spectrometry typically proceeds through two primary pathways: glycosidic bond cleavages and cross-ring cleavages. Glycosidic bond cleavages result in the separation of the monosaccharide units, yielding B, Y, C, and Z ions, which provide sequence information. Cross-ring cleavages, producing A and X ions, offer insights into the linkage positions between the mannuronic acid residues. The fragmentation is often studied on sodiated adducts, as they tend to produce a wider variety of informative fragment ions compared to protonated molecules.

Quantitative Fragmentation Data

The following table summarizes the theoretical monoisotopic m/z values for the major expected fragment ions of sodiated this compound ([M+Na]⁺, C₂₄H₃₄O₂₅Na⁺, theoretical m/z = 753.11) upon CID. The relative abundance of these ions can vary depending on the experimental conditions.

| Ion Type | Description | Theoretical m/z |

| Precursor Ion | [M+Na]⁺ | 753.11 |

| Glycosidic Cleavage Ions | ||

| Y₃ | Trisaccharide | 575.08 |

| B₃ | Trisaccharide | 557.07 |

| Y₂ | Disaccharide | 397.05 |

| B₂ | Disaccharide | 379.04 |

| Y₁ | Monosaccharide | 219.02 |

| B₁ | Monosaccharide | 201.01 |

| C₃ | Trisaccharide | 575.08 |

| Z₃ | Trisaccharide | 557.07 |

| C₂ | Disaccharide | 397.05 |

| Z₂ | Disaccharide | 379.04 |

| C₁ | Monosaccharide | 219.02 |

| Z₁ | Monosaccharide | 201.01 |

| Cross-Ring Cleavage Ions | ||

| ⁰,²X₂ | Disaccharide | 337.03 |

| ²,⁴A₃ | Trisaccharide | 497.06 |

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Matrix Spiking (for complex samples): For analysis in complex matrices, perform a standard addition to assess matrix effects.

2. Liquid Chromatography

-

Column: A porous graphitic carbon (PGC) column is recommended for good retention and separation of acidic oligosaccharides.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5-40% B (linear gradient)

-

25-30 min: 40-95% B (linear gradient)

-

30-35 min: 95% B (isocratic)

-

35-40 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode:

-

Full Scan (MS¹): m/z 150-1000.

-

Tandem MS (MS/MS): Select the precursor ion for sodiated this compound (m/z 753.11).

-

Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate a range of fragment ions.

-

Collision Gas: Argon.

-

4. Data Analysis

-

Identify the precursor ion in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify the characteristic B, Y, C, Z, and cross-ring fragment ions based on their m/z values.

-

Use specialized glycan analysis software for automated fragment annotation.

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Caption: Fragmentation pathway of this compound.

Application Note: D-Tetramannuronic Acid in Neuroinflammation Cell Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory process in the central nervous system (CNS) is primarily mediated by the activation of glial cells, particularly microglia and astrocytes, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS), which contribute to neuronal damage.[1][2] The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used in vitro system to study the mechanisms of neuroinflammation and to screen for potential therapeutic agents.[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates microglia and astrocytes primarily through the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4]

D-Tetramannuronic acid, an oligosaccharide derived from alginate, is an emerging compound of interest for its potential anti-inflammatory and neuroprotective properties. While research on this specific tetramer is nascent, studies on related mannuronic acid-containing oligosaccharides have demonstrated significant therapeutic potential. For instance, Sodium Oligomannate (GV-971), a mixture of acidic linear oligosaccharides, has shown efficacy in reducing neuroinflammation in Alzheimer's disease models by remodeling the gut microbiota and inhibiting Aβ aggregation.[3][4][5] Furthermore, alginate-derived oligosaccharides have been shown to inhibit LPS-induced neuroinflammation in microglial cell lines by suppressing the TLR4-mediated NF-κB and MAPK signaling pathways and reducing the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] A study on this compound tetrasodium salt (M4) has also indicated its protective effects against oxidative stress by suppressing ROS generation, a key element in neuroinflammation.[8]

This application note provides detailed protocols for utilizing this compound in in vitro neuroinflammation cell models, specifically focusing on LPS-stimulated BV-2 microglial cells and primary astrocytes. It outlines the experimental workflow, data analysis, and provides illustrative data on its potential efficacy.

Mechanism of Action

Based on studies of related compounds, the proposed anti-neuroinflammatory mechanism of this compound involves the inhibition of key inflammatory signaling pathways in microglia and astrocytes. The primary mode of action is likely the modulation of the TLR4 signaling cascade, a critical pathway in LPS-induced neuroinflammation.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-neuroinflammatory effects of this compound.

Protocol 1: BV-2 Microglial Cell Culture and LPS-Induced Inflammation

This protocol describes the culture of the BV-2 immortalized murine microglial cell line and the induction of an inflammatory response using LPS.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed BV-2 cells into 24-well or 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 2 hours.

-

Following pre-treatment, add LPS (1 µg/mL) to the wells to induce inflammation.

-

Include a vehicle control group (cells treated with media only) and an LPS-only control group.

-

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis. The cells can be lysed for protein or RNA extraction.

Protocol 2: Primary Astrocyte Culture and Treatment

This protocol details the isolation and culture of primary astrocytes from neonatal mouse cortices.

Materials:

-

Neonatal mice (P1-P3)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine coated flasks

-

Orbital shaker

Procedure:

-

Isolation: Isolate cortices from neonatal mice, remove meninges, and mechanically dissociate the tissue.

-

Digestion: Digest the tissue with trypsin and DNase I.

-

Plating: Plate the cell suspension onto poly-D-lysine coated flasks in DMEM/F12 with 10% FBS.

-

Purification: After 7-10 days, once the culture is confluent, purify the astrocytes by shaking the flasks on an orbital shaker to remove microglia and oligodendrocytes.

-

Subculture: Subculture the purified astrocytes. For experiments, seed the astrocytes into appropriate plates and follow the treatment protocol as described for BV-2 cells (Protocol 1, steps 3-5).

Protocol 3: Measurement of Nitric Oxide (NO) Production

The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plate

Procedure:

-

Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite.

-

Assay:

-

Add 50 µL of cell culture supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration in the samples based on the standard curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

Materials:

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Cell culture supernatants

-

Wash buffer

-

Substrate solution

-

Stop solution

-

96-well plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Typically, this involves coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations from the standard curve.

Illustrative Data

The following tables present hypothetical data demonstrating the potential anti-inflammatory effects of this compound in LPS-stimulated BV-2 cells. This data is for illustrative purposes only and should be confirmed by experimentation.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated BV-2 Cells

| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |

| LPS + this compound (10 µg/mL) | 20.5 ± 1.8 | 20.5 |

| LPS + this compound (25 µg/mL) | 15.1 ± 1.5 | 41.5 |

| LPS + this compound (50 µg/mL) | 9.8 ± 1.1 | 62.0 |

| LPS + this compound (100 µg/mL) | 6.2 ± 0.9 | 76.0 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | 50 ± 8 | 25 ± 5 | 30 ± 6 |

| LPS (1 µg/mL) | 2500 ± 150 | 800 ± 60 | 1200 ± 90 |

| LPS + this compound (50 µg/mL) | 1200 ± 110 | 450 ± 40 | 650 ± 55 |

Data are presented as mean ± standard deviation.

Conclusion

This compound presents a promising therapeutic candidate for mitigating neuroinflammation. The protocols and illustrative data provided in this application note offer a comprehensive guide for researchers to investigate its efficacy in established in vitro neuroinflammation models. The potential of this compound to inhibit the production of key inflammatory mediators through the modulation of the TLR4/NF-κB/MAPK signaling pathways warrants further investigation for its application in the development of novel treatments for neurodegenerative diseases.

References

- 1. Astrocyte activation and altered metabolism in normal aging, age-related CNS diseases, and HAND [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer's disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. examine.com [examine.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. mdpi.com [mdpi.com]

- 7. Alginate-Derived Oligosaccharide Inhibits Neuroinflammation and Promotes Microglial Phagocytosis of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of this compound tetrasodium salt on UVA-induced photo-aging in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of D-Tetramannuronic Acid Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Mannuronic acid and its oligomers, such as D-Tetramannuronic acid, are key components of alginates, which are polysaccharides found in brown algae. These compounds are of significant interest in the pharmaceutical and biomedical fields due to their potential therapeutic properties, including anti-inflammatory and immunosuppressive effects.[1][2] Accurate and reliable quantification of this compound is crucial for research, quality control of alginate-derived products, and in the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these oligosaccharides. This application note provides a detailed protocol for the analysis of this compound using HPLC with UV detection.

Experimental Protocols

This section details the necessary steps for the preparation of standards and samples, as well as the HPLC methodology for the analysis of this compound.

Preparation of Standard Solutions

Standard solutions of this compound are required for the calibration of the HPLC system.

-

Materials:

-

D-Mannuronic acid sodium salt tetramer (used as the standard)

-

Ultrapure water

-

0.1 M Sodium Chloride (NaCl) solution

-

-

Procedure:

-

Accurately weigh a suitable amount of D-Mannuronic acid sodium salt tetramer powder.

-

Dissolve the powder in 0.1 M NaCl solution to prepare a stock solution of a known concentration (e.g., 5 mg/mL).[3]

-

Prepare a series of calibration standards by serially diluting the stock solution with the 0.1 M NaCl solution to achieve a range of concentrations (e.g., 0.05 mg/mL to 1.0 mg/mL).

-

Filter the standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

-

Sample Preparation

The following protocol is suitable for the preparation of samples from enzymatic hydrolysis of alginate.

-

Materials:

-

Sample containing this compound (e.g., alginate hydrolysate)

-

Tris-HCl buffer (50 mM, pH 7.0)

-

Sevag reagent (Chloroform:n-butanol, 4:1 v/v)

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

For enzymatic hydrolysis, incubate the sodium alginate solution (e.g., 0.5%) with an appropriate alginate lyase in Tris-HCl buffer at a suitable temperature and duration (e.g., 50°C for 24 hours).[3]

-

Stop the enzymatic reaction by heating the solution in boiling water for 10 minutes.[3]

-

To remove proteins, perform a Sevag extraction by adding an equal volume of Sevag reagent to the sample, vortexing vigorously, and centrifuging to separate the phases.[3]

-

Carefully collect the upper aqueous phase containing the oligosaccharides.

-

Filter the aqueous sample through a 0.22 µm syringe filter prior to HPLC analysis.[3]

-

HPLC Analysis

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

Data Presentation

The following table summarizes the quantitative data for the HPLC analysis of alginate oligosaccharides, including this compound, based on a typical size-exclusion chromatography method.

| Parameter | Value | Reference |

| Column | Superdex™ 30, 10 mm × 300 mm | [4] |

| Mobile Phase | 0.1 mol/L NaCl | [4] |

| Flow Rate | 0.2 ml/min | [4] |

| Column Temperature | 25°C | [4] |

| Injection Volume | 20 μl | [4] |

| Detection Wavelength | 230 nm | [4] |

| Standard Concentration | 5 mg/ml (for dimer, trimer, and tetramer) | [3] |

Note: For methods involving derivatization and different chromatographic modes like HPAEC-PAD, linearity in the range of 0.002 to 0.1 mg/mL has been reported for other unsaturated alginate oligosaccharides.[5][6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway where this compound analysis is relevant.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Hypothetical signaling pathway for the immunomodulatory effects of this compound.

References

- 1. Sodium mannuronate Sigma Aldrich [sigmaaldrich.com]

- 2. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2.10. HPLC analysis of alginate oligosaccharides [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of unsaturated alginate oligosaccharides using high-performance anion exchange chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Tetramannuronic Acid-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and characterizing drug delivery systems based on D-Tetramannuronic acid and its derivatives. The protocols outlined below are based on established methodologies for similar polysaccharide-based nanomaterials, particularly alginate, which is a copolymer of mannuronic acid and guluronic acid.

Introduction to this compound in Drug Delivery

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a key component of alginates, natural polysaccharides with excellent biocompatibility, biodegradability, and low toxicity. Purified forms of mannuronic acid-rich alginates have been shown to be highly biocompatible, making them suitable for various biomedical applications, including drug delivery.[1][2][3] The carboxyl and hydroxyl groups on the mannuronic acid structure provide ample opportunities for chemical modification, allowing for the conjugation of drugs and targeting ligands. Furthermore, oligomers of mannuronic acid have been shown to interact with Toll-like receptors (TLRs), suggesting their potential role in modulating immune responses.[4]

Synthesis and Preparation of this compound Derivatives

The synthesis of this compound derivatives for drug delivery can be approached through the controlled hydrolysis of mannuronic acid-rich alginates or through chemical synthesis to create specific oligomers.

Protocol 1: Synthesis of β-(1→4)-oligo-D-mannuronic acid

This protocol is adapted from methods used for the synthesis of oligo-mannuronic acids, which can be further functionalized for drug conjugation.[4]

Materials:

-

4,6-di-O-benzylidene-protected 1-thio mannoside (glycosyl donor)

-

Mannuronic acid acceptor

-

N-Iodosuccinimide (NIS)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

(Diacetoxyiodo)benzene (BAIB)

-

Anhydrous dichloromethane (DCM)

-

Other necessary solvents and reagents for purification

Methodology:

-

Glycosylation: Dissolve the glycosyl donor and acceptor in anhydrous DCM. Cool the solution to the desired temperature (e.g., -40 °C).

-

Add NIS and a catalytic amount of TMSOTf to initiate the glycosylation reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-